N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
Description
N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a carbazole-derived sulfonamide characterized by a tetrahydrocarbazole core linked to a benzenesulfonamide moiety via a methylene bridge. The benzenesulfonamide group enhances hydrogen-bonding capabilities and acidity, which may influence target binding and pharmacokinetics. Its molecular formula is C₁₉H₂₀N₂O₂S, with an average molecular weight of 356.44 g/mol.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-24(23,15-6-2-1-3-7-15)20-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)21-19/h1-3,6-7,10-12,20-21H,4-5,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUJFLMEGGUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with benzenesulfonyl chloride in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in a suitable solvent like acetone at room temperature, followed by heating to around 50°C for a couple of hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and hypervalent iodine compounds are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carbazolones and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to its ability to inhibit certain kinases or disrupt cellular signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Table 1. Structural and Physicochemical Comparison of Carbazole Derivatives
Functional Group Variations
- Sulfonamide vs. Amide: The target compound’s benzenesulfonamide group is more acidic (pKa ~10) compared to the amide group (pKa ~15–17) in benzamide analogs .
- Chlorine Substituent : The 4-chloro analog exhibits increased electron-withdrawing effects, which may stabilize the sulfonamide’s deprotonated form, altering binding kinetics. Its higher molecular weight (374.88 vs. 356.44) correlates with increased lipophilicity (clogP ~3.2 vs. ~2.8), impacting membrane permeability.
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is derived from the carbazole scaffold, a structure known for its various pharmacological properties. The compound combines a carbazole moiety with a benzenesulfonamide group, potentially enhancing its biological interactions.
Anticancer Activity
Research has demonstrated that carbazole derivatives exhibit notable anticancer properties. A study focused on tetrahydrocarbazole derivatives found that certain compounds displayed moderate to potent cytotoxicity against multiple cancer cell lines:
- Cell Lines Tested :
- Human kidney adenocarcinoma (ACHN)
- Pancreas carcinoma (Panc1)
- Lung carcinoma (GIII and Calu1)
- Non-small-cell lung carcinoma (H460)
- Human colon carcinoma (HCT116)
Among these, one derivative showed an IC50 value of 2.5 nM against the Calu1 cell line, indicating strong anticancer potential .
The mechanism by which this compound exerts its effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells by affecting the cell cycle and promoting cell death pathways .
Comparative Analysis with Similar Compounds
A comparison with other carbazole derivatives reveals unique aspects of this compound:
| Compound | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | Carbazole derivative | 2.5 | Anti-cancer |
| Compound B | Simple carbazole | 12.2 | Moderate anti-cancer |
| N-(6-Methyl-2,3,4,9-tetrahydrocarbazol) | Tetrahydro derivative | 14 | Moderate anti-cancer |
This table illustrates that while other compounds exhibit activity against cancer cell lines, this compound shows superior potency in specific contexts .
Case Studies
Several case studies have highlighted the efficacy of carbazole derivatives in clinical settings:
- Study on Lung Carcinoma : A series of N-substituted carbazole derivatives were synthesized and evaluated for their activity against A549 lung carcinoma cells. The most potent compound exhibited an IC50 of 5.9 µg/mL , demonstrating significant cytotoxicity .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could inhibit STAT3 activation by up to 95% , suggesting a pathway through which they exert their anti-cancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
